D149 Dye

Description

Propriétés

IUPAC Name |

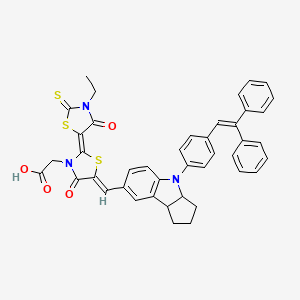

2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24-,41-38+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFUEQNYOBIXTB-SJIUXOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\2/N(C(=O)/C(=C/C3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Photophysical Profile of D149 Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline dye D149 stands as a prominent metal-free organic sensitizer, particularly recognized for its high molar extinction coefficient and its successful application in dye-sensitized solar cells (DSSCs).[1][2][3] A comprehensive understanding of its photophysical properties is paramount for optimizing its performance in various applications, including but not limited to solar energy conversion and photocatalysis. This technical guide provides an in-depth analysis of the core photophysical characteristics of D149, complete with quantitative data, detailed experimental methodologies, and a visual representation of the characterization workflow.

Core Photophysical Properties of D149

The photophysical behavior of D149 is intricately linked to its molecular structure, which features a central indoline donor group conjugated to rhodanine-based acceptor/anchoring groups.[1][4] This donor-π-acceptor (D-π-A) architecture dictates its electronic transitions and subsequent de-excitation pathways.

Quantitative Data Summary

The key photophysical parameters of D149, including its absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and excited-state lifetime, are summarized in the table below. These values are highly dependent on the solvent environment due to the dye's charge-transfer characteristics.[1][5]

| Photophysical Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | 525 - 550 nm | Benzene, Acetonitrile, Methanol[2] |

| ~540 nm | ||

| 560 nm | [6] | |

| 530 nm | [7] | |

| Emission Maximum (λ_em_) | ~600 - 650 nm | Benzene, Acetonitrile, Methanol[2] |

| 661, 673, 688 nm | λ_ex_ = 405 nm & 532 nm[6] | |

| Molar Extinction Coefficient (ε) | 68,700 M⁻¹cm⁻¹ | at 540 nm[3] |

| Fluorescence Quantum Yield (Φ_f_) | 0.1 | [8] |

| Excited-State Lifetime (τ) | 100 - 720 ps | In various solvents[1] |

| 280 ps | Acetonitrile[5] | |

| 540 ps | Acetone[5] | |

| 720 ps | THF[5] | |

| 800 ps | Chloroform[5] | |

| 99 ps | Methanol[5] | |

| 178 ps | Ethanol[5] | |

| 0.90 ns | Chloroform[8] |

Experimental Protocols

The characterization of the photophysical properties of D149 involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of D149.

Methodology:

-

Sample Preparation: Prepare a stock solution of D149 of a known concentration (e.g., 0.1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or methanol). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 µM to 10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of 300 nm to 800 nm.

-

The absorption maximum (λ_max_) is identified as the wavelength with the highest absorbance.

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λ_max_ against concentration (c).

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × l, where l is the path length, typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectrum and relative fluorescence quantum yield (Φ_f_) of D149.

Methodology:

-

Sample Preparation: Prepare a dilute solution of D149 in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95) should also be prepared with a similar absorbance at the same excitation wavelength.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and emission monochromator and a photomultiplier tube (PMT) detector.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum of D149.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region (e.g., 550 nm to 850 nm).

-

Under identical experimental conditions (excitation wavelength, slit widths), record the emission spectrum of the reference standard.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the D149 sample and the reference standard.

-

The fluorescence quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (n_sample_² / n_ref_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of D149.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.[5] This setup includes a pulsed laser source for excitation (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and timing electronics.

-

Measurement:

-

Excite the D149 solution with short laser pulses at its absorption maximum.

-

Collect the fluorescence emission at the emission maximum.

-

The TCSPC electronics measure the time difference between the laser pulse and the detection of the first fluorescence photon.

-

Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to a single or multi-exponential decay function to extract the excited-state lifetime(s). For a single exponential decay, the function is I(t) = I₀e^(-t/τ), where τ is the lifetime.

-

Experimental Workflow for Photophysical Characterization

The logical flow of experiments for characterizing the photophysical properties of D149 is depicted in the following diagram.

Workflow for characterizing D149's photophysical properties.

This comprehensive guide provides the foundational knowledge and methodologies for the in-depth investigation of the photophysical properties of the this compound. The presented data and protocols are essential for researchers and scientists aiming to leverage the unique characteristics of this versatile molecule in advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | indoline dye | CAS# 786643-20-7 | InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Absorption Spectrum of D149 Dye

This technical guide provides a comprehensive analysis of the absorption spectrum of the indoline dye D149, a prominent sensitizer in dye-sensitized solar cells (DSSCs). The following sections detail its spectral properties, the influence of solvent environments, and the experimental protocols for accurate measurement, targeting researchers, scientists, and professionals in drug development and materials science.

Core Spectral Characteristics

The D149 dye exhibits a strong absorption profile in the visible region of the electromagnetic spectrum, which is crucial for its function as a photosensitizer. The absorption spectrum is characterized by two main bands: an intense charge-transfer (CT) transition (S0 → S1) and a higher energy π–π* transition (S0 → S2).[1][2] A weaker absorption band is also observed at approximately 340 nm.[1][2]

The primary absorption band, centered around 525–550 nm, is responsible for the dye's vibrant color and its efficiency in harvesting light for solar energy conversion.[1][2] The secondary band is located in the near-UV region at about 390 nm.[1][2]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the this compound's absorption spectrum in various solvents. This data highlights the solvatochromic effects on the dye's absorption maxima (λmax) and its high molar extinction coefficient (ε), a measure of how strongly it absorbs light at a particular wavelength.

| Solvent System | λmax (S0 → S1) (nm) | λmax (S0 → S2) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Benzene | ~525-550 | ~390 | Not Reported | [1][2] |

| Acetonitrile (ACN) | ~525-550 | ~390 | Not Reported | [1][2] |

| Methanol | ~525-550 | ~390 | Not Reported | [1][2] |

| tert-Butanol:Acetonitrile (1:1 v/v) | 526 | Not Reported | 77,600 | [3] |

| Not Specified | Not Reported | Not Reported | 68,700 | [4] |

Experimental Protocol: UV-Visible Absorption Spectroscopy

The following is a generalized methodology for measuring the absorption spectrum of this compound, based on practices cited in the literature.

1. Materials and Reagents:

-

This compound (purity confirmed by NMR spectroscopy).[1]

-

Spectroscopic grade solvents (e.g., acetonitrile, tert-butanol, methanol, benzene).

-

Volumetric flasks and pipettes for accurate solution preparation.

2. Solution Preparation:

-

Prepare a stock solution of this compound in the desired solvent. A typical concentration for preparing dye solutions for solid-state dye-sensitized solar cells is 0.2 mM.[5]

-

From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

3. Instrumentation:

-

A dual-beam UV-Visible spectrophotometer is recommended.

-

Use quartz cuvettes with a defined path length (typically 1 cm).

4. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the corresponding holder in the spectrophotometer and run a baseline correction.

-

Replace the reference cuvette with the cuvette containing the this compound solution.

-

Measure the absorption spectrum.

-

Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

5. Data Analysis:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Photochemical Behavior: Reversible Photoisomerization

Upon irradiation with UV light, particularly at the maximum of its S2 band (~387 nm), the this compound in solution undergoes a reversible photoisomerization.[1][2] This process leads to noticeable changes in the absorption spectrum, including a shift and broadening of the S1 band and a decrease in the intensity of the S2 band.[1][2] This light-induced transformation can be reversed by exposing the solution to visible light (e.g., 590 nm), indicating that the molecule is not chemically degraded by processes such as photo-oxidation.[1][2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of the this compound absorption spectrum.

References

D149 dye CAS number and molecular weight

This technical guide provides a comprehensive overview of the physicochemical properties and experimental applications of D149 dye, a prominent metal-free organic sensitizer. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

D149, also known as Indoline dye D149, is a high-extinction-coefficient sensitizer used extensively in the field of dye-sensitized solar cells (DSSCs).[1][2] Its chemical structure and properties are well-documented, providing a solid foundation for its application in various research contexts.

Below is a summary of its key quantitative data:

| Property | Value | References |

| CAS Number | 786643-20-7 | [1][3][4][5] |

| Molecular Weight | 741.94 g/mol | [1][2][3][5][6] |

| Molecular Formula | C₄₂H₃₅N₃O₄S₃ | [1][2][3][5] |

| Melting Point | 284-289 °C | [3] |

| Maximum Absorption (λmax) | 531 nm | [3] |

Experimental Protocols

A common application of this compound is in the fabrication of dye-sensitized solar cells. The following is a typical experimental protocol for preparing a DSSC working electrode sensitized with D149.

Preparation of D149-Sensitized TiO₂ Photoanode:

-

Preparation of TiO₂ Films: Porous titanium dioxide (TiO₂) films are prepared on a transparent conductive substrate, typically FTO (Fluorine-doped Tin Oxide) glass.

-

Sintering: The prepared TiO₂ films are sintered at high temperatures (e.g., 400-500 °C) to ensure good electrical contact between the TiO₂ nanoparticles.

-

Dye Adsorption: Once the sintered TiO₂ films have cooled to approximately 110°C, they are immersed in a 0.5 mM solution of this compound.[1] The solvent for the dye solution is typically a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[1]

-

Incubation: The films are left to soak in the dye solution overnight to ensure complete adsorption of the dye onto the TiO₂ surface.[1]

-

Rinsing and Drying: After incubation, the dye-sensitized photoanodes are removed from the dye solution, rinsed with acetonitrile to remove any non-adsorbed dye molecules, and then dried.[1]

-

Cell Assembly: The prepared photoanode is then assembled into a sandwich-type solar cell with a platinum-coated counter electrode, separated by a thin spacer (e.g., 25 μm Surlyn).[1] The cell is then filled with an appropriate electrolyte.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a D149-sensitized solar cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. D149 染料 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. D149 染料 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. D149;Indoline dye D149 | C42H35N3O4S3 | CID 71433733 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of D149 dye in common organic solvents

An In-depth Technical Guide on the Solubility of D149 Dye in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the indoline-based organic sensitizer, this compound. It is intended to be a valuable resource for researchers and scientists working with this dye in various applications, including dye-sensitized solar cells (DSSCs) and other optoelectronic devices. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

D149, also known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a metal-free organic dye extensively used in the field of photovoltaics. Its high molar extinction coefficient and excellent photoelectric conversion efficiency make it a subject of significant research interest. Understanding its solubility in various organic solvents is crucial for solution processing, device fabrication, and for conducting photochemical and photophysical studies.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in the table below. For many common organic solvents, while they are used to dissolve D149 for various experimental purposes, specific quantitative solubility values have not been formally published. In such cases, the qualitative solubility is noted.

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Molar Solubility (mol/L) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 78.13 | ~1 | ~0.00135 | Not Specified | Ultrasonic assistance may be required.[1][2] |

| Water | 18.02 | < 0.1 | Insoluble | Not Specified | |

| Acetonitrile | 41.05 | Data not available | Data not available | Not Specified | Commonly used as a solvent for spectroscopic and electrochemical studies of D149.[3][4][5] |

| Ethanol | 46.07 | Data not available | Data not available | Not Specified | Used as a solvent for studies on the effect of solvent polarity on D149's properties.[6][7][8] |

| Methanol | 32.04 | Data not available | Data not available | Not Specified | Employed in investigations of hydrogen bonding effects on the dye's excited state dynamics.[3] |

| Tetrahydrofuran (THF) | 72.11 | Data not available | Data not available | Not Specified | Utilized as a solvent for preparing D149 solutions for sensitizing semiconductor films. |

| Acetone | 58.08 | Data not available | Data not available | Not Specified | Mentioned as a solvent in studies of the dye's relaxation dynamics.[6] |

| Toluene | 92.14 | Data not available | Data not available | Not Specified | Used as a non-polar solvent in photophysical studies of D149.[3] |

| Chloroform | 119.38 | Data not available | Data not available | Not Specified | Employed in studies of solvent effects on the dye's excited state lifetime.[6] |

| tert-Butanol | 74.12 | Data not available | Data not available | Not Specified | Often used in combination with acetonitrile for dissolving D149.[1] |

Note: The molecular weight of this compound is 741.94 g/mol .[9]

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a dye like D149 in organic solvents.

Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[10][11][12][13][14]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound, solid

-

High-purity organic solvents

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved dye remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

-

Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

-

Calculation: Calculate the concentration of D149 in the saturated solution using the Beer-Lambert law and the previously established calibration curve. The solubility is then determined by multiplying the measured concentration by the dilution factor.

UV-Vis Spectrophotometric Method for Concentration Determination

This method is used to quantify the amount of dissolved dye and requires the creation of a standard calibration curve.[15][16][17][18]

Objective: To establish a relationship between the absorbance and concentration of this compound in a specific solvent.

Materials:

-

This compound, solid

-

High-purity organic solvent

-

Analytical balance

-

Volumetric flasks

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of D149 in the chosen solvent.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (molar absorptivity if the path length is 1 cm), and 'c' is the y-intercept (which should be close to zero). This calibration curve can then be used to determine the concentration of unknown D149 solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask solubility determination method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound 98 HPLC 786643-20-7 [sigmaaldrich.com]

- 10. enamine.net [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 18. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

Unraveling the Ultrafast Electron Injection Mechanism of D149 Dye in Dye-Sensitized Solar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of electron injection from the D149 indoline dye to a titanium dioxide (TiO₂) semiconductor, a critical process in the functioning of dye-sensitized solar cells (DSSCs). By understanding these fundamental photophysical events, researchers can advance the design of more efficient light-harvesting systems for various applications, including solar energy conversion and photodynamic therapy. This document provides a comprehensive overview of the D149 dye's electron injection dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Electron Injection Process: A Cascade of Events

The journey from light absorption to charge separation in a D149-sensitized solar cell is a series of ultrafast events. The overall process can be summarized as follows:

-

Photoexcitation: The this compound, anchored to the surface of a mesoporous TiO₂ film, absorbs a photon of light. This absorption excites an electron from the dye's highest occupied molecular orbital (HOMO) to one of its excited states, typically the lowest unoccupied molecular orbital (LUMO) or a higher-energy excited state (S₁, S₂, etc.).

-

Electron Injection: From the excited state, the electron is rapidly injected into the conduction band of the TiO₂ semiconductor. This charge transfer is the cornerstone of the photovoltaic effect in DSSCs and is remarkably efficient, occurring on a femtosecond to picosecond timescale.[1] The energy difference between the dye's LUMO and the TiO₂ conduction band edge provides the thermodynamic driving force for this process.[2]

-

Dye Cation Formation: Upon electron injection, the this compound is left in an oxidized state (D149⁺).

-

Dye Regeneration: To complete the circuit, the oxidized dye must be reduced back to its ground state. In typical DSSCs, this is achieved by a redox mediator, most commonly the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte.[3] The iodide ion donates an electron to the D149⁺, regenerating the dye and becoming oxidized to triiodide.

-

Charge Recombination (Competing Pathway): A key loss mechanism in DSSCs is charge recombination, where the injected electron in the TiO₂ conduction band recombines with the oxidized dye (D149⁺) or with the oxidized species of the redox mediator (I₃⁻).[4][5][6] Minimizing these recombination pathways is crucial for achieving high solar cell efficiency.

Quantitative Insights into Electron Injection Dynamics

The speed and efficiency of electron injection are critical parameters determining the overall performance of a DSSC. These are typically investigated using ultrafast spectroscopic techniques. The following tables summarize key quantitative data for the this compound.

| Parameter | Value (in eV) | Reference(s) |

| HOMO Energy Level | -5.07 | [2] |

| LUMO Energy Level | -2.36 | [2] |

| TiO₂ Conduction Band Edge | -4.00 | [2] |

Table 1: Energy Levels of this compound and TiO₂.

| Semiconductor | Injection Time Constant(s) | Experimental Technique | Reference(s) |

| TiO₂ | 0.1 ps, 1.3 ps, 8.6 ps | Femtosecond Upconversion | [1] |

| TiO₂ | < 250 fs | Pump-Probe Spectroscopy | [7] |

| ZnO | < 70 fs up to 250 fs | Pump-Probe Spectroscopy | [7] |

| ZnO | ~150 fs | Transient Absorption |

Table 2: Electron Injection Time Constants for this compound on Different Semiconductors.

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying the electron injection mechanism.

Caption: Electron injection and competing pathways in a D149-sensitized solar cell.

Caption: Experimental workflow for studying D149 electron injection dynamics.

Detailed Experimental Protocols

Reproducible and reliable data are paramount in scientific research. This section provides detailed methodologies for the key experiments involved in characterizing the electron injection mechanism of the this compound.

Preparation of D149-Sensitized TiO₂ Films

A consistent and well-characterized photoanode is the foundation for reliable spectroscopic measurements.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Commercial TiO₂ paste (e.g., P25)

-

Surfactant (e.g., Triton X-100)

-

Nitric acid (HNO₃)

-

Ethanol

-

This compound

-

Acetonitrile and tert-butyl alcohol (for dye solution)

Procedure:

-

Substrate Cleaning: The FTO glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol, each for 15 minutes. The cleaned substrates are then dried under a stream of nitrogen.

-

TiO₂ Paste Preparation: A typical TiO₂ paste is prepared by grinding commercial TiO₂ powder with a solution of nitric acid (to control pH and aid particle dispersion) and a surfactant (to promote porosity). The viscosity is adjusted with a suitable solvent.[8]

-

Film Deposition:

-

Doctor-Blade Method: A layer of the TiO₂ paste is spread across the FTO substrate using a glass rod or a blade. The thickness of the film is controlled by the height of the spacer (e.g., adhesive tape) on the edges of the substrate.[1][8][9][10][11]

-

Spin-Coating Method: A small amount of the TiO₂ paste is dispensed onto the center of the FTO substrate, which is then rotated at a high speed (e.g., 2000-4000 rpm) to spread the paste evenly and achieve a uniform thickness.[7][12][13][14][15]

-

-

Sintering: The deposited TiO₂ film is gradually heated to a high temperature (typically 450-500 °C) and held at that temperature for a specific duration (e.g., 30-60 minutes) before being cooled down slowly.[8][16][17][18][19][20] This sintering process removes organic binders, improves the crystallinity of the TiO₂ nanoparticles, and ensures good electrical contact between them.

-

Dye Sensitization: The sintered TiO₂ film is immersed in a solution of this compound (typically 0.3-0.5 mM in a 1:1 mixture of acetonitrile and tert-butyl alcohol) for a specific period (e.g., 12-24 hours) at room temperature.[21] After sensitization, the film is rinsed with ethanol to remove any non-adsorbed dye molecules and then dried.

Ultrafast Transient Absorption Spectroscopy

This pump-probe technique is a powerful tool for directly observing the dynamics of electron injection and recombination.

Experimental Setup:

-

Laser System: A femtosecond laser system (e.g., Ti:sapphire laser) that generates ultrashort pulses (e.g., <100 fs).

-

Optical Parametric Amplifier (OPA): Used to generate the pump pulse at a wavelength that is strongly absorbed by the this compound (e.g., 480-550 nm).

-

White-Light Continuum Generation: A portion of the fundamental laser beam is focused into a nonlinear crystal (e.g., sapphire plate) to generate a broadband white-light continuum, which serves as the probe pulse.

-

Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

-

Spectrometer and Detector: A spectrometer disperses the transmitted probe light, and a sensitive detector (e.g., CCD camera) records the spectrum.

Procedure:

-

The D149-sensitized TiO₂ film is placed in a sample holder.

-

The pump pulse excites the this compound molecules.

-

The probe pulse, arriving at a specific time delay after the pump pulse, passes through the sample.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

The appearance of a transient absorption signal corresponding to the D149⁺ cation and the bleach of the ground-state D149 absorption provides direct evidence of electron injection. The rise time of the cation signal and the decay of the excited-state absorption are analyzed to determine the electron injection time constants.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of the this compound. By comparing the fluorescence lifetime of the dye in solution to its lifetime when adsorbed on TiO₂ and a non-injecting semiconductor like ZrO₂, the efficiency of electron injection can be estimated.

Experimental Setup:

-

Pulsed Light Source: A high-repetition-rate pulsed laser or a light-emitting diode (LED) with a short pulse duration (picoseconds).

-

Sample Chamber: Holds the D149-sensitized film or a cuvette with the dye solution.

-

Monochromator: Selects the emission wavelength to be detected.

-

Single-Photon Detector: A highly sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

TCSPC Electronics: A time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) to measure the time difference between the excitation pulse and the detected photon.

Procedure:

-

The D149 sample is excited by the pulsed light source.

-

The emitted fluorescence photons are collected and directed to the single-photon detector.

-

The TCSPC electronics record the arrival time of each photon relative to the excitation pulse.

-

By collecting a large number of photon events, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

-

The decay profile is then fitted with an exponential function to determine the fluorescence lifetime(s). A significant quenching (shortening) of the fluorescence lifetime for D149 on TiO₂ compared to its lifetime on ZrO₂ or in solution indicates efficient electron injection.

Conclusion

The electron injection from the this compound into the TiO₂ conduction band is an ultrafast and highly efficient process, forming the basis for the operation of D149-sensitized solar cells. Through the application of advanced spectroscopic techniques, the intricate dynamics of this process have been elucidated, revealing multi-exponential injection kinetics occurring on the femtosecond to picosecond timescale. A thorough understanding of the experimental methodologies and the quantitative data derived from them is essential for the rational design of new and improved dye sensitizers and solar cell architectures. The detailed protocols and visual aids provided in this guide serve as a valuable resource for researchers and scientists working to advance the field of solar energy conversion and related photophysical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijneam.unimap.edu.my [ijneam.unimap.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. Charge transport versus recombination in dye-sensitized solar cells employing nanocrystalline TiO2 and SnO2 films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. rdi.snru.ac.th [rdi.snru.ac.th]

- 9. Preparation of TiO2 thin film using modified doctor-blade method for improvement of dye-sensitized solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. uit.edu.mm [uit.edu.mm]

- 12. [PDF] Effect of spin-coating cycle on the properties of TiO2 thin film and performance of DSSC | Semantic Scholar [semanticscholar.org]

- 13. espublisher.com [espublisher.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. nathan.instras.com [nathan.instras.com]

- 17. Manufacturing a TiO2-Based Semiconductor Film with Nanofluid Pool Boiling and Sintering Processes toward Solar-Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Photochemical Stability of D149 Indoline Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline dye D149, scientifically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a prominent metal-free organic sensitizer in the field of dye-sensitized solar cells (DSSCs). Its high molar extinction coefficient and impressive power conversion efficiencies have made it a subject of extensive research. However, for the successful commercialization and long-term application of D149-based technologies, a thorough understanding of its photochemical stability is paramount. This technical guide provides a comprehensive overview of the photochemical stability of D149, including quantitative data, detailed experimental protocols, and an exploration of its degradation pathways.

Core Concepts: Photochemical Stability of D149

The photochemical stability of D149 is influenced by a variety of factors, including the solvent environment, dye concentration, and exposure to light and heat. Key phenomena affecting its stability include photoisomerization and aggregation.

Upon excitation to its second excited singlet state (S2), particularly with UV light, D149 can undergo reversible photoisomerization. This process involves a change in the molecular structure around a double bond, which can be identified by techniques such as NMR spectroscopy. While this isomerization is reversible, it represents a competing deactivation pathway that can reduce the efficiency of desired processes like electron injection in DSSCs.

Aggregation, or the self-association of dye molecules, is another critical factor. At higher concentrations, D149 molecules tend to aggregate, which leads to a significant reduction in their excited-state lifetimes and can negatively impact the performance of solar cells. The use of co-adsorbents is a common strategy to mitigate this effect.

Quantitative Data on Photochemical Properties

The photophysical properties of D149 are highly dependent on its environment. The following tables summarize key quantitative data gathered from various studies.

| Solvent/Matrix | Absorption Max (nm) | Emission Max (nm) | Excited State Lifetime (ps) | Reference |

| Acetonitrile | 526 | 625 | 280-330 | [1] |

| Methanol | 522 | 640 | ~100 | [1] |

| Benzene | 537 | 590 | - | [1] |

| Polystyrene (PS) | 545 | 610 | >2000 (2ns) | [1] |

| PMMA | 535 | 615 | >2000 (2ns) | [1] |

| Adsorbed on ZrO2 | - | - | >2000 (2ns) | [1] |

| Adsorbed on ZnO | - | - | 150 fs (fastest component) | [2] |

Table 1: Photophysical Properties of D149 in Various Media. The excited-state lifetime is crucial for applications like DSSCs, as it dictates the time available for electron injection into the semiconductor. Longer lifetimes are generally desirable.

| Condition | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| D149 only | 624 | 9.43 | - | - | |

| D149 with CDCA | - | - | - | - | |

| D149 in ZnO-based cell (Acetonitrile) | - | - | - | 1.662 | [3] |

| D149 in ZnO-based cell (Ethanol) | - | - | - | - | [3] |

| D149 in ZnO-based cell (1-propanol) | - | - | - | - | [3] |

| D149 in ZnO-based cell (2,2,2-Trifluoroethanol) | - | - | - | 1.662 | [3] |

Table 2: Performance of D149-Sensitized Solar Cells. The performance of DSSCs is a direct indicator of the dye's effectiveness and can be used to infer its stability under operational conditions. CDCA (chenodeoxycholic acid) is a co-adsorbent used to prevent dye aggregation.

Experimental Protocols

Accurate assessment of the photochemical stability of D149 requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Steady-State and Time-Resolved Fluorescence Spectroscopy

Objective: To determine the absorption and emission characteristics, as well as the excited-state lifetimes of D149 in different environments.

Materials:

-

D149 dye

-

Spectroscopic grade solvents (e.g., acetonitrile, methanol, benzene)

-

Polymer matrices (e.g., polystyrene, PMMA)

-

Substrates (e.g., ZrO2 or ZnO films)

-

Spectrofluorometer

-

Time-correlated single-photon counting (TCSPC) system

Procedure:

-

Sample Preparation:

-

Solutions: Prepare dilute solutions of D149 in the desired solvents to avoid aggregation. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength.

-

Polymer Films: Dissolve D149 and the chosen polymer in a suitable solvent. Spin-coat or drop-cast the solution onto a quartz substrate to form a thin film.

-

Adsorbed Films: Immerse the ZrO2 or ZnO substrate in a dilute solution of D149 for a specified time to allow for dye adsorption. Rinse with fresh solvent to remove non-adsorbed dye.

-

-

Steady-State Measurements:

-

Record the absorption spectra using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum of the S0 -> S1 transition.

-

-

Time-Resolved Measurements:

-

Use a TCSPC system to measure the fluorescence decay kinetics.

-

Excite the sample with a pulsed laser source at a wavelength corresponding to the absorption maximum.

-

Collect the fluorescence decay data and fit it to an appropriate exponential decay model to determine the excited-state lifetimes.

-

Protocol 2: Long-Term Photostability Testing of D149-Based DSSCs (Light Soaking Test)

Objective: To evaluate the long-term performance and stability of D149-sensitized solar cells under continuous illumination.

Materials:

-

Fabricated D149-based DSSCs

-

Solar simulator (e.g., AM 1.5G, 100 mW/cm²)

-

Potentiostat/Galvanostat for J-V characterization

-

Temperature and humidity controlled chamber

Procedure:

-

Initial Characterization:

-

Measure the initial current-voltage (J-V) characteristics of the DSSCs under standard test conditions (STC: 1000 W/m², AM 1.5G spectrum, 25 °C).

-

Record the initial values of open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

-

-

Light Soaking:

-

Place the DSSCs in a temperature and humidity controlled chamber under the solar simulator.

-

Continuously illuminate the cells at a constant intensity (e.g., 1 sun) and temperature (e.g., 45-60 °C).

-

-

Periodic Characterization:

-

At regular intervals (e.g., every 100, 500, 1000 hours), remove the cells from the light soaking setup.

-

Allow the cells to cool down to 25 °C.

-

Measure the J-V characteristics under STC and record the Voc, Jsc, FF, and η.

-

-

Data Analysis:

-

Plot the normalized photovoltaic parameters as a function of light soaking time to assess the degradation rate.

-

Analyze any changes in the shape of the J-V curve, which can provide insights into changes in series or shunt resistance.

-

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the photochemical behavior and stability testing of D149, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for D149 Dye Solution Preparation in DSSC Fabrication

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of D149 dye solutions for the fabrication of Dye-Sensitized Solar Cells (DSSCs). The protocols detailed herein are compiled from established research practices to ensure reproducibility and optimal device performance.

Chemical Properties of this compound

D149, an indoline-based organic dye, is a prominent sensitizer in DSSC research due to its high molar extinction coefficient and good photovoltaic performance.[1] Key properties are summarized below:

| Property | Value |

| Full IUPAC Name | 2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |

| Synonyms | Indoline dye D149 |

| Molecular Formula | C₄₂H₃₅N₃O₄S₃ |

| Molecular Weight | 741.94 g/mol |

| Appearance | Red-violet solid |

| Solubility | Soluble in DMSO (requires sonication), commonly used in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Insoluble in water. |

Experimental Protocols

Preparation of this compound Solution (0.5 mM)

This protocol outlines the preparation of a standard 0.5 mM this compound solution in a 1:1 (v/v) mixture of acetonitrile and tert-butanol, a widely used solvent system for DSSC fabrication.

Materials:

-

This compound powder

-

Acetonitrile (anhydrous, ≥99.8%)

-

tert-Butanol (anhydrous, ≥99.5%)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound: To prepare a 0.5 mM solution, the required mass of this compound can be calculated using the following formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For example, to prepare 10 mL (0.01 L) of a 0.5 mM (0.0005 mol/L) solution: Mass (g) = 0.0005 mol/L × 0.01 L × 741.94 g/mol = 0.00371 g or 3.71 mg

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and tert-butanol. For example, to prepare 10 mL of the solvent mixture, combine 5 mL of acetonitrile and 5 mL of tert-butanol.

-

Dissolving the Dye:

-

Accurately weigh the calculated amount of this compound powder and transfer it to a clean, dry volumetric flask.

-

Add a small amount of the 1:1 acetonitrile/tert-butanol solvent mixture to the flask.

-

Agitate the flask gently to wet the dye powder.

-

Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. This may take several hours at room temperature.

-

To expedite dissolution, the solution can be placed in an ultrasonic bath for short intervals (e.g., 5-10 minutes). Avoid prolonged sonication to prevent potential degradation of the dye.

-

Once the dye is fully dissolved, add the solvent mixture to the final desired volume and continue stirring for a few more minutes to ensure homogeneity.

-

-

Storage: Store the prepared dye solution in a tightly sealed, light-protected container to prevent degradation. It is recommended to prepare fresh solutions for optimal results.

Preparation of this compound Solution with Co-adsorbent

The addition of a co-adsorbent, such as chenodeoxycholic acid (CDCA), can prevent the aggregation of dye molecules on the TiO₂ surface, leading to improved DSSC performance.

Materials:

-

Prepared 0.5 mM this compound solution

-

Chenodeoxycholic acid (CDCA)

Procedure:

-

Prepare the 0.5 mM this compound solution as described in section 2.1.

-

Add CDCA to the dye solution. A common concentration for CDCA is in the range of 1 to 10 mM. For example, to achieve a 10 mM concentration of CDCA in the dye solution, add the appropriate amount of CDCA to the prepared dye solution.

-

Stir the solution until the CDCA is completely dissolved.

Sensitization of TiO₂ Photoanode

This protocol describes the process of immersing the TiO₂-coated photoanode in the this compound solution for sensitization.

Materials:

-

Sintered TiO₂-coated photoanode

-

Prepared this compound solution (with or without co-adsorbent)

-

Airtight, light-proof container

-

Acetonitrile for rinsing

Procedure:

-

Ensure the sintered TiO₂ photoanode has cooled to room temperature after the high-temperature sintering process.

-

Place the photoanode in an airtight, light-proof container.

-

Pour the prepared this compound solution into the container, ensuring the TiO₂ film is completely submerged.

-

Seal the container to prevent solvent evaporation and protect from light.

-

The sensitization time can vary depending on the desired dye loading and experimental conditions. Common sensitization times range from 3 to 24 hours. Shorter times (e.g., 15-30 minutes) have also been reported. It is recommended to optimize the sensitization time for your specific experimental setup.

-

After sensitization, remove the photoanode from the dye solution.

-

Gently rinse the sensitized photoanode with acetonitrile to remove any non-adsorbed dye molecules.

-

Allow the photoanode to air dry in a clean environment before assembling the DSSC.

Data Presentation

The performance of DSSCs fabricated with this compound is influenced by various factors, including the use of co-adsorbents. The following table summarizes typical photovoltaic parameters of D149-based DSSCs, highlighting the effect of chenodeoxycholic acid (CDCA) as a co-adsorbent.

| Sensitizer | Co-adsorbent | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Reference |

| D149 | None | 0.708 | 14.05 | 0.67 | 6.67 | [1] |

| D149 | CDCA | 0.720 | 15.21 | 0.71 | 7.72 | [1] |

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, η: Power conversion efficiency

The data clearly indicates that the addition of CDCA as a co-adsorbent can significantly improve the performance of D149-sensitized solar cells. The increase in all photovoltaic parameters upon the addition of CDCA is attributed to the suppression of dye aggregation, leading to more efficient electron injection and reduced charge recombination.

Visualization

Experimental Workflow for this compound Solution Preparation and DSSC Fabrication

The following diagram illustrates the key steps involved in the preparation of the this compound solution and the subsequent fabrication of a dye-sensitized solar cell.

Caption: Workflow for this compound solution preparation and DSSC assembly.

References

Application Notes and Protocols for Sensitizing TiO₂ with D149 Dye

This document provides a comprehensive, step-by-step guide for researchers, scientists, and professionals in drug development on the sensitization of titanium dioxide (TiO₂) nanocrystalline films with the organic indoline dye, D149. The following protocols are designed to facilitate the reproducible fabrication of dye-sensitized photoanodes for applications such as dye-sensitized solar cells (DSSCs).

Introduction

The sensitization of wide-bandgap semiconductors like TiO₂ with organic dyes is a critical process in the development of efficient dye-sensitized solar cells. The indoline dye D149 is a metal-free organic sensitizer known for its high molar extinction coefficient, which allows for the use of thinner TiO₂ layers compared to ruthenium-based dyes.[1] Proper sensitization is paramount to achieving high power conversion efficiencies by ensuring efficient light harvesting and electron injection from the dye's excited state to the conduction band of the TiO₂. This guide outlines the materials, equipment, and detailed procedures for the successful sensitization of TiO₂ films with D149 dye.

Materials and Equipment

Reagents

-

Titanium dioxide (TiO₂) paste (e.g., binder-free paste like PECC-K01)

-

This compound (5-[(E)-2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydro-4H-pyrano[3,2-c]pyridin-4-ylidene)ethylidene]-3-ethyl-2-thioxo-4-thiazolidinone)

-

Acetonitrile (anhydrous)

-

tert-Butanol (anhydrous)

-

Ethanol (anhydrous)

-

Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates

-

Deionized water

Equipment

-

Doctor-blade coater or screen printer

-

Hot plate

-

Furnace capable of reaching 500°C

-

Shaking incubator or orbital shaker

-

UV-Vis spectrophotometer

-

Glove box or dry environment for cell assembly

-

Ultrasonic bath

-

Standard laboratory glassware and consumables (pipettes, beakers, petri dishes)

Experimental Protocols

Preparation of TiO₂ Photoanodes

A critical prerequisite for effective dye sensitization is the preparation of a mesoporous TiO₂ film with a high surface area.

Protocol 1: Fabrication of TiO₂ Films

-

Substrate Cleaning: Thoroughly clean the conductive glass substrates (ITO or FTO) by sequential ultrasonication in deionized water, acetone, and finally ethanol, for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.

-

TiO₂ Paste Deposition: Apply the TiO₂ paste onto the conductive side of the substrate using a doctor-blade technique to ensure a uniform thickness. The thickness of the film can be controlled by the height of the doctor blade or by applying layers of adhesive tape on the sides of the substrate as spacers.[2][3]

-

Drying and Sintering:

-

For low-temperature methods on plastic substrates, dry the coated film at a temperature such as 130°C for 5 minutes.[1]

-

For high-temperature sintering on glass substrates, pre-heat the film on a hot plate at approximately 150°C for 10 minutes to evaporate organic binders.[2] Subsequently, sinter the films in a furnace at 450-500°C for at least one hour.[4] This high-temperature treatment removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.

-

-

Cooling: Allow the sintered TiO₂ films to cool down to room temperature before the dye sensitization step.

Preparation of this compound Solution

Protocol 2: Dye Solution Preparation

-

Prepare a 0.4 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[1]

-

Ensure the solvents are of high purity and anhydrous to prevent any adverse reactions.

-

The dye solution should be prepared in a dark environment or in a container protected from light to avoid photodegradation.

Sensitization of TiO₂ Films

Protocol 3: Dye Adsorption Process

-

Immediately after cooling, immerse the TiO₂-coated substrates into the prepared this compound solution. The immersion should be carried out in a sealed, dark container to prevent solvent evaporation and light exposure.

-

Place the container in a shaking incubator or on an orbital shaker with slow shaking at 40°C.[1]

-

The optimal immersion time for achieving the highest conversion efficiency has been found to be 1.5 hours.[1] Longer immersion times may lead to the exfoliation of the TiO₂ film.[1]

-

After the sensitization period, remove the photoanodes from the dye solution.

-

Rinse the sensitized photoanodes with fresh ethanol to remove any non-adsorbed dye molecules from the surface.[2]

-

Dry the sensitized photoanodes in a clean, dark environment before assembling them into a solar cell.

Data Presentation

The following tables summarize key quantitative data related to the sensitization of TiO₂ with this compound and the performance of the resulting dye-sensitized solar cells.

| Parameter | Value | Reference |

| Dye | D149 (Indoline) | [1] |

| Dye Concentration | 0.4 mM | [1] |

| Solvent | Acetonitrile / tert-Butanol (1:1 v/v) | [1] |

| Sensitization Temperature | 40°C | [1] |

| Sensitization Time | 1.5 hours | [1] |

| TiO₂ Film Thickness | ~10 µm | [5] |

| TiO₂ Particle Size | 20-34 nm | [6] |

Table 1: Optimal Conditions for this compound Sensitization of TiO₂ Films.

| Performance Metric | Value | Conditions/Notes | Reference |

| Power Conversion Efficiency (PCE) | 3.7% | On plastic-based DSC with TiO₂ buffer layer | [1][7] |

| 5.8 ± 0.2% | On amorphous-free P25 TiO₂ | [6] | |

| 3.9 ± 0.4% | On as-received P25 TiO₂ | [6] | |

| Short-Circuit Current Density (Jsc) | 7.8 mA cm⁻² | With 15 g m⁻² TiO₂ loading | [1] |

| Open-Circuit Voltage (Voc) | Increased by 30 mV | With TiO₂ buffer layer | [1] |

| Fill Factor (FF) | 0.66 | With TiO₂ buffer layer | [1] |

Table 2: Photovoltaic Performance of D149-Sensitized Solar Cells.

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of D149-sensitized TiO₂ photoanodes.

Caption: Workflow for TiO₂ Photoanode Sensitization with this compound.

Dye Sensitization and Electron Transfer Mechanism

The diagram below illustrates the fundamental mechanism of dye sensitization and electron transfer in a D149-sensitized solar cell.

Caption: Energy diagram of the this compound sensitization process in a DSSC.

References

- 1. scispace.com [scispace.com]

- 2. www3.nd.edu [www3.nd.edu]

- 3. Fabrication of Dye Sensitized Solar Cell Based on Titanium Dioxide (TiO2) [scirp.org]

- 4. materiability.com [materiability.com]

- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

Application of D149 Dye in Tandem Solar Cells: A Detailed Guide for Researchers

Introduction

The indoline dye D149 is a metal-free organic sensitizer renowned for its high molar extinction coefficient and impressive power conversion efficiencies in single-junction dye-sensitized solar cells (DSSCs). Its broad absorption spectrum and excellent charge injection properties make it a compelling candidate for application in tandem solar cell architectures. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing D149 dye in the fabrication and characterization of tandem solar cells. While direct, extensive literature on D149 in tandem configurations is emerging, this guide synthesizes established protocols for DSSCs and tandem devices to provide a robust framework for research and development.

A tandem solar cell configuration, which stacks two or more solar cells with complementary absorption spectra, offers a promising route to surpass the Shockley-Queisser limit of single-junction devices. By incorporating a D149-sensitized top cell, which absorbs the higher-energy photons of the solar spectrum, with a bottom cell that captures lower-energy photons (e.g., silicon or copper indium gallium selenide - CIGS), it is theoretically possible to achieve significantly higher overall power conversion efficiencies.

Performance Characteristics of D149 in Solar Cells

While specific data for D149 in a tandem configuration is not extensively published, the following table summarizes the typical performance of D149 in single-junction DSSCs, which serves as a benchmark for the top cell performance in a tandem device. The performance of a hypothetical D149-based tandem solar cell is also presented for illustrative purposes, based on typical gains observed in similar tandem architectures.

Table 1: Performance Parameters of D149-Sensitized Solar Cells

| Cell Type | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| Single-Junction DSSC (TiO₂) | 0.70 - 0.75 | 15 - 18 | 65 - 75 | 8.0 - 9.5 | [1][2][3] |

| Single-Junction DSSC (ZnO) | 0.60 - 0.65 | 10 - 14 | 60 - 70 | 5.0 - 6.5 | [4][5] |

| Hypothetical Tandem (DSSC/Si) | 1.30 - 1.40 | 12 - 15 | 70 - 80 | >15 | Illustrative |

| Hypothetical Tandem (DSSC/CIGS) | 1.20 - 1.30 | 13 - 16 | 70 - 80 | >14 | Illustrative |

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of a D149-sensitized top cell and its integration into a tandem solar cell architecture.

Protocol 1: Fabrication of the D149-Sensitized TiO₂ Photoanode (Top Cell)

-

Substrate Preparation:

-

Begin with fluorine-doped tin oxide (FTO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 20 minutes to remove any remaining organic residues and improve the hydrophilicity of the surface.

-

-

Deposition of TiO₂ Layers:

-

Deposit a compact blocking layer of TiO₂ onto the FTO substrate by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C for 30 minutes.

-

Prepare a mesoporous TiO₂ paste (e.g., 20 nm particle size).

-

Deposit the mesoporous TiO₂ layer onto the blocking layer using the doctor-blade technique.

-

Dry the film at 125°C for 10 minutes.

-

Deposit a scattering layer of larger TiO₂ particles (e.g., 400 nm) on top of the mesoporous layer using the same technique to enhance light harvesting.

-

Sinter the multi-layered TiO₂ film at 500°C for 30 minutes in air.

-

After cooling to room temperature, treat the film with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes, followed by rinsing with deionized water and ethanol, and annealing again at 500°C for 30 minutes.

-

-

Dye Sensitization:

-

Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

-

Immerse the cooled TiO₂ photoanode in the this compound solution and keep it at room temperature for 12-24 hours in a dark, sealed container.

-

After sensitization, rinse the photoanode with acetonitrile to remove non-adsorbed dye molecules and dry it with a nitrogen stream.

-

Protocol 2: Assembly of a DSSC/Silicon Tandem Solar Cell (Mechanical Stacking)

-

Bottom Cell Preparation:

-

A commercially available or laboratory-fabricated silicon solar cell can be used as the bottom cell. Ensure the top surface of the silicon cell is clean and free of any contaminants.

-

-

Tandem Cell Assembly:

-

The D149-sensitized photoanode will serve as the top cell.

-

Prepare a counter electrode by sputtering a thin layer of platinum on an FTO glass substrate.

-

Assemble the top DSSC by placing the counter electrode over the dye-sensitized photoanode, separated by a 25 µm thick Surlyn sealant.

-

Heat the assembly to melt the sealant and bond the electrodes.

-

Inject the electrolyte (e.g., a solution of 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile) through a pre-drilled hole in the counter electrode.

-

Seal the hole with a small piece of Surlyn and a cover glass.

-

Mechanically stack the completed DSSC top cell onto the silicon bottom cell. An optical coupling adhesive can be used to minimize reflection losses at the interface.

-

Protocol 3: Characterization of the Tandem Solar Cell

-

Current-Voltage (I-V) Measurement:

-

Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to measure the I-V characteristics of the tandem device.

-

From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

-

Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

-

Measure the IPCE spectrum for both the top and bottom cells to understand the spectral response of each sub-cell.

-

For a two-terminal tandem cell, bias light may be required to accurately measure the IPCE of each sub-cell.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS in the dark and under illumination to investigate the charge transfer and recombination processes at the various interfaces within the tandem cell.

-

Visualizations

Structure of a D149-Based Tandem Solar Cell

Caption: Schematic of a mechanically stacked D149 DSSC/Silicon tandem solar cell.

Energy Level Diagram and Electron Transfer Pathway

Caption: Energy level diagram illustrating the electron transfer process in a D149-sensitized solar cell.

Experimental Workflow for Tandem Cell Fabrication

Caption: Workflow for the fabrication and characterization of a D149-based tandem solar cell.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. Improved performance of this compound-sensitized ZnO-based solar cell under solvents activation effect | Semantic Scholar [semanticscholar.org]

- 4. Monolithic DSSC/CIGS tandem solar cell fabricated by a solution process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monolithic DSSC/CIGS tandem solar cell fabricated by a solution process | CiNii Research [cir.nii.ac.jp]

Application Notes and Protocols for D149 Dye Loading on Mesoporous Semiconductor Films

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the loading of D149 dye onto mesoporous semiconductor films, a critical step in the fabrication of Dye-Sensitized Solar Cells (DSSCs). The procedures outlined below are compiled from various research findings to ensure a comprehensive guide for achieving efficient and reproducible dye sensitization.

Preparation of Mesoporous TiO₂ Films

A common and effective method for creating mesoporous TiO₂ films is the doctor-blade technique. This method allows for the control of film thickness and results in a high surface area for dye adsorption.

Protocol: Doctor-Blade Deposition of TiO₂ Paste

-

Substrate Preparation:

-

Begin with a clean Fluorine-doped Tin Oxide (FTO) coated glass substrate.

-

Sequentially clean the substrate in an ultrasonic bath with detergent, deionized water, acetone, and ethanol, each for 15 minutes.

-

Dry the substrate with a stream of nitrogen or in an oven.

-

-

Preparation of TiO₂ Paste:

-

A typical paste is prepared by mixing TiO₂ powder (e.g., P25) with a solution of 0.1 M nitric acid.[1]

-

Deionized water is added to adjust the pH to 3-4.[1]

-

A surfactant, such as Triton X-100, is added to ensure proper dispersion of the TiO₂ particles.[1]

-

The mixture is ground in a mortar and pestle to form a homogeneous, viscous paste.

-

-

Doctor-Blade Deposition:

-

Apply a strip of adhesive tape (e.g., Scotch tape) to two parallel edges of the FTO substrate to act as spacers, controlling the film thickness.

-

Place a small amount of the TiO₂ paste at one end of the substrate.

-

Use a glass rod or a squeegee to spread the paste across the substrate with a single, smooth motion, guided by the tape spacers.

-

-

Sintering of the TiO₂ Film:

-

Allow the deposited film to air-dry for a few minutes to let the paste settle.

-

Transfer the coated substrate to a furnace for sintering. A typical sintering program involves ramping up the temperature to 450-500°C and holding it for 30-60 minutes.[1] This process removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.

-

Allow the film to cool down slowly to room temperature.

-

The following diagram illustrates the workflow for preparing the mesoporous TiO₂ film.

Preparation of this compound Solution

The concentration of the dye and the presence of co-adsorbents in the sensitization solution are crucial for preventing dye aggregation and improving the performance of the DSSC.

Protocol: this compound Solution with Co-adsorbent

-

Dye Solution:

-

Prepare a 0.5 mM solution of this compound in a suitable solvent. A common solvent mixture is a 1:1 volume ratio of acetonitrile and tert-butanol.

-

-

Co-adsorbent Addition:

-

To prevent dye aggregation on the TiO₂ surface, a co-adsorbent is often added to the dye solution. Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent.

-

Add CDCA to the this compound solution. A concentration of 7.5 mM CDCA has been shown to be effective with a 0.5 mM D149 solution.[2] The optimal concentration of the co-adsorbent may need to be determined empirically.

-

Stir the solution at a slightly elevated temperature (e.g., 50°C) for a couple of hours to ensure complete dissolution.[2]

-

The logical relationship for preparing the dye solution is depicted below.

This compound Loading Procedure

The duration of immersion of the TiO₂ film in the dye solution significantly impacts the amount of dye adsorbed and, consequently, the performance of the solar cell.

Protocol: Immersion-Based Dye Loading

-

Immersion:

-

Immerse the sintered TiO₂ film, while still warm (around 80-100°C), into the prepared this compound solution. This helps to prevent the adsorption of moisture onto the TiO₂ surface.

-

The immersion time can vary significantly, from as short as 15 minutes to 24 hours or longer.[2][3][4] An optimal time needs to be determined based on the film thickness and porosity. For many applications, an immersion time of 12-24 hours at room temperature is a good starting point.

-

-

Rinsing:

-

After the desired immersion time, remove the dye-sensitized film from the solution.

-

Rinse the film with the same solvent used to prepare the dye solution (e.g., acetonitrile/tert-butanol) to remove any non-adsorbed dye molecules from the surface.

-

-

Drying:

-

Dry the dye-sensitized film in a clean, dry environment. A gentle stream of nitrogen or air can be used.

-

The general workflow for the dye loading process is as follows:

Quantification of this compound Loading

To correlate the dye loading conditions with the performance of the DSSC, it is essential to quantify the amount of dye adsorbed onto the TiO₂ film. This is commonly done using UV-Vis spectroscopy.

Protocol: UV-Vis Spectroscopic Quantification

-

Dye Desorption:

-

Immerse the D149-sensitized TiO₂ film in a known volume of a basic solution, such as 0.1 M NaOH in a water/ethanol mixture. This will desorb the dye from the TiO₂ surface into the solution.

-

Ensure complete desorption by gentle agitation or sonication.

-

-

UV-Vis Measurement:

-

Measure the absorbance of the resulting dye solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for D149 in that solvent.

-

A blank solution (0.1 M NaOH in water/ethanol) should be used as a reference.

-

-

Calculation of Dye Concentration:

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the solution, where:

-

A is the measured absorbance.

-

ε is the molar extinction coefficient of D149 at λmax in the specific solvent.

-

b is the path length of the cuvette (usually 1 cm).

-

c is the concentration of the dye.

-

-

-

Calculation of Dye Loading:

-

The amount of dye loaded per unit area of the film (in mol/cm²) can be calculated by multiplying the concentration by the volume of the desorption solution and dividing by the active area of the film.

-

Data Presentation: Influence of Dye Loading Conditions on DSSC Performance

The following table summarizes the photovoltaic performance of D149-sensitized solar cells under various experimental conditions. This data highlights the impact of semiconductor material, film thickness, and the use of a buffer layer on the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

| Semiconductor | Film Thickness (µm) | Buffer Layer | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Reference |

| TiO₂ (plastic) | ~10 | No | - | ~8 | - | <3 | [5] |

| TiO₂ (plastic) | ~12 | Yes | 0.64 | 9.3 | 0.62 | 3.7 | [5] |

| ZnO | - | - | - | 15.7 | - | 1.82 | [6] |

Note: The performance of DSSCs can be influenced by many factors beyond dye loading, including the electrolyte composition, counter electrode material, and overall device architecture. The data presented here should be considered in the context of the specific experimental setups described in the cited literature.

References

Application Notes and Protocols for the Fabrication of D149 Dye-Sensitized Solar Cells with Platinum Counter Electrode

These application notes provide a detailed protocol for the fabrication and characterization of Dye-Sensitized Solar Cells (DSSCs) using the organic indoline dye D149 and a platinum counter electrode. This guide is intended for researchers and scientists in the fields of materials science, chemistry, and renewable energy.

Introduction

Dye-sensitized solar cells (DSSCs) are a promising third-generation photovoltaic technology known for their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] A typical DSSC is composed of a dye-sensitized nanocrystalline titanium dioxide (TiO₂) photoanode, a redox-active electrolyte, and a catalytic counter electrode.[3] This document outlines the fabrication process for a DSSC employing the high-absorption indoline dye D149 and a highly catalytic platinum (Pt) counter electrode.

Materials and Equipment

Substrates and Electrodes:

-

Fluorine-doped Tin Oxide (FTO) coated glass

-

Titanium dioxide (TiO₂) paste (e.g., Degussa P25)

-

Platinum paste or chloroplatinic acid (H₂PtCl₆) solution

-

Indium Tin Oxide (ITO) coated glass (alternative to FTO)

Chemicals:

-

D149 dye

-

Ethanol (anhydrous)

-

2-Propanol

-

Acetonitrile

-

Valeronitrile

-

Lithium iodide (LiI)

-

Iodine (I₂)

-

4-tert-butylpyridine (TBP)

-

N-methylbenzimidazole (NMBI)

-

Guanidinium thiocyanate (GuNCS)

-

Detergent solution

-

Acetone

-

0.1 M HCl in ethanol

Equipment:

-

Screen printer or doctor blade setup

-

Hot plate

-

Tube furnace or muffle furnace

-

Ultrasonic bath

-

Spinner

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Potentiostat/Galvanostat for I-V characterization

-

UV-Vis Spectrophotometer

-

Binder clips

-

Spacers (e.g., Parafilm or Surlyn)

Experimental Protocols